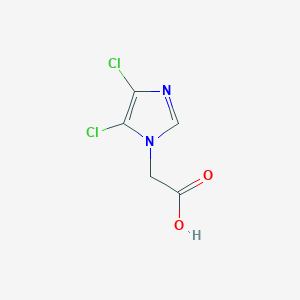

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid

Description

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid is a derivative of imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of both an acidic carboxylic acid group and a dichlorinated aromatic ring makes it a notable compound for synthetic and medicinal chemistry exploration. Its fundamental physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 474542-82-0 |

| Molecular Formula | C₅H₄Cl₂N₂O₂ |

| Molecular Weight | 195.01 g/mol |

| Canonical SMILES | C1=NC(=C(N1CC(=O)O)Cl)Cl |

| InChI Key | LAKBJWRGGUVXKN-UHFFFAOYSA-N |

The core structure, imidazole-1-ylacetic acid, without the chlorine atoms, is a well-established and significant building block in pharmaceutical synthesis. nih.govajgreenchem.com Its most prominent role is as a key intermediate in the production of Zoledronic acid, a third-generation bisphosphonate used to treat bone-related conditions. nih.govajgreenchem.com The synthesis of imidazole-1-ylacetic acid and its hydrochloride salt has been the subject of numerous studies, focusing on developing practical and efficient routes for its large-scale production. nih.govresearchgate.net This established importance in medicinal chemistry provides the foundational context for investigating its substituted derivatives, as modifications to the core scaffold can lead to new therapeutic agents.

The introduction of two chlorine atoms at the 4- and 5-positions of the imidazole ring profoundly influences the molecule's chemical properties and potential applications. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the biological activity of compounds. nih.gov

The 4,5-dichloroimidazole (B103490) moiety serves as a versatile precursor for a wide range of more complex heterocyclic systems. researchgate.netresearchgate.net For researchers, this compound is not just an endpoint but a functionalized intermediate. The acetic acid side chain provides a reactive handle for further synthetic transformations, while the chlorine atoms can be targeted for substitution reactions or can serve to modulate the electronic character of the imidazole ring.

Research has shown that chlorinated imidazoles are valuable synthons for creating novel compounds with potential biological activities. For instance, derivatives of this compound have been investigated for their antimicrobial properties. vulcanchem.com The presence of chlorine atoms on the imidazole ring is associated with the inhibition of certain bacterial enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH). vulcanchem.com Furthermore, studies on other chlorinated imidazole structures have demonstrated that dichloro- and trichloro-derivatives can exhibit potent inhibitory effects against pathogenic yeasts like Candida albicans and Gram-positive bacteria like Staphylococcus aureus. nih.gov

Beyond medicinal applications, the rigid, planar structure of the dichlorinated imidazole ring makes it a candidate for use in materials science. The chloro groups can function as coordination sites for transition metals, facilitating the design and synthesis of metal-organic frameworks (MOFs) that may have applications in catalysis or gas storage. vulcanchem.com

| Research Application Area | Detailed Findings and Significance |

| Antimicrobial Agents | Serves as a building block for potential antibacterial agents. Derivatives have shown moderate activity against Gram-positive bacteria, with one study noting a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus. vulcanchem.com |

| Enzyme Inhibition | The chlorinated imidazole scaffold is linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme target in pathogens like Plasmodium falciparum. vulcanchem.com |

| Synthetic Chemistry | The two chlorine atoms make the parent 4,5-dichloroimidazole an excellent intermediate for creating more complex molecules through further functionalization. |

| Material Science | The chloro groups can act as coordination sites for metals like Cu(II) and Zn(II), making the scaffold suitable for designing metal-organic frameworks (MOFs). vulcanchem.com |

Research interest in halogenated imidazoles began decades ago with the development of initial synthetic routes to produce compounds like 4,5-dichloroimidazole. These early methods often suffered from low yields, but refinements over time, such as controlling reaction temperatures, improved the accessibility of these building blocks.

The focus of research has since evolved from simple synthesis to application-driven design. Initially valued as a stable, reactive intermediate, 4,5-dichloroimidazole became a platform for creating diverse derivatives. researchgate.net The subsequent development of molecules like this compound represents a logical progression, incorporating a functional group (the acetic acid) to allow for easier integration into larger, more complex structures.

Current perspectives view this compound less as a standalone active molecule and more as a specialized building block. Its utility is primarily seen in its potential to be converted into a variety of derivatives, such as amides, esters, or more elaborate heterocyclic systems, which are then screened for biological activity or used in material science applications. researchgate.netvulcanchem.com The research trajectory has thus moved from the fundamental synthesis of the chlorinated core to the sophisticated application of its functionalized derivatives in medicinal and material sciences.

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKBJWRGGUVXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dichloro 1h Imidazol 1 Yl Acetic Acid and Its Precursors

Classical and Contemporary Synthetic Routes to the 4,5-Dichloroimidazole (B103490) Core

The precursor 4,5-dichloroimidazole is a critical starting material. Its synthesis is typically achieved through the direct chlorination of the parent imidazole (B134444) ring.

The direct halogenation of imidazole stands as a primary method for producing chlorinated derivatives. Research has focused on optimizing existing protocols, such as the Lutz and DeLorenzo method, for the chlorination of imidazole. This approach commonly utilizes sodium hypochlorite (B82951) as the chlorinating agent to introduce chlorine atoms at the 4 and 5 positions of the imidazole ring. The reaction's progress can be monitored using techniques like UV-Visible spectroscopy to quantify the formation of 4,5-dichloroimidazole within the reaction mixture. Upon completion, the product is isolated, purified, and its structure is confirmed through comprehensive characterization using methods including melting point analysis, Fourier-transform infrared spectroscopy (FT-IR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Alternative chlorinating agents like chloramine-T have also been explored for imidazoheterocycles, which can react via electrophilic attack of a Cl+ cation on the imidazole ring. acs.org

N-Alkylation Strategies for Introducing the Acetic Acid Moiety

Once the 4,5-dichloroimidazole core is obtained, the next crucial step is the introduction of the acetic acid group at one of the ring's nitrogen atoms. This is accomplished through N-alkylation using a haloacetate ester, followed by hydrolysis.

The N-alkylation is a nucleophilic substitution (SN2) reaction. The nitrogen atom of the 4,5-dichloroimidazole ring acts as a nucleophile, attacking the electrophilic carbon of a haloacetate ester, such as ethyl chloroacetate (B1199739), tert-butyl chloroacetate, or benzyl (B1604629) chloroacetate. derpharmachemica.comnih.govsciforum.netajgreenchem.com The reaction is typically performed in the presence of a base, which deprotonates the N-H of the imidazole, enhancing its nucleophilicity. The resulting intermediate is an ester of (4,5-dichloro-1H-imidazol-1-yl)acetic acid.

The efficiency and yield of the N-alkylation step are highly dependent on the chosen reaction conditions. For a symmetrically substituted precursor like 4,5-dichloroimidazole, regioselectivity between the N-1 and N-3 positions is not a concern as they are chemically equivalent. However, optimizing conditions is vital to maximize yield and minimize side reactions.

Key factors include:

Base : A variety of bases can be used, ranging from weaker inorganic bases like potassium carbonate (K₂CO₃) to stronger bases like sodium hydride (NaH). derpharmachemica.comnih.govresearchgate.net The choice of base can be critical; strong bases like NaH or potassium tert-butoxide are often preferred to ensure complete deprotonation and drive the reaction forward, potentially reducing side reactions. ajgreenchem.comresearchgate.net

Solvent : The reaction is typically conducted in a polar aprotic solvent that can dissolve the reactants but does not participate in the reaction. Common choices include acetone, dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF). derpharmachemica.comresearchgate.net

Alkylating Agent : While ethyl chloroacetate is frequently used, other esters like tert-butyl or benzyl chloroacetate offer alternative deprotection strategies later in the synthesis. nih.govajgreenchem.com Bromoacetates are more reactive than their chloroacetate counterparts and may be used to achieve higher reaction rates. researchgate.net

Additives : To facilitate the reaction, especially when using less reactive chloroacetates, a catalytic amount of an iodide salt such as potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be added. ajgreenchem.comresearchgate.net The iodide ion can displace the chloride on the haloacetate in situ to form a more reactive iodoacetate intermediate.

| Parameter | Common Reagents/Conditions | Purpose/Effect | Reference |

|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the imidazole N-H to activate it for nucleophilic attack. | derpharmachemica.comnih.govresearchgate.net |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Provides a medium for the reaction; polar aprotic solvents are preferred. | derpharmachemica.comresearchgate.net |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction; heating is often required. | derpharmachemica.comnih.gov |

| Additive | Potassium Iodide (KI), Tetrabutylammonium Bromide (TBAB) | Acts as a catalyst to increase the rate of SN2 reaction. | ajgreenchem.comresearchgate.net |

The final step in the sequence is the conversion of the ester intermediate to the desired carboxylic acid. The method chosen depends on the type of ester used in the alkylation step.

Aqueous Acid Hydrolysis : This is a conventional method for methyl or ethyl esters, typically involving heating the ester in the presence of an aqueous acid like hydrochloric acid (HCl). nih.govsciforum.net A significant drawback of this method is the high water solubility of the final product, which can complicate isolation and often requires the complete evaporation of water. nih.gov

Non-Aqueous Ester Cleavage : For tert-butyl esters, a non-aqueous method provides a significant advantage. Treatment with titanium tetrachloride (TiCl₄) in a solvent like dichloromethane (B109758) effectively cleaves the tert-butyl group. nih.govresearchgate.net This process avoids aqueous workup and can directly yield the hydrochloride salt of the carboxylic acid, simplifying purification. nih.gov

Hydrogenolysis : If a benzyl ester was used, the benzyl group can be removed under mild conditions via catalytic hydrogenolysis, using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. nih.gov

| Method | Ester Type | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Aqueous Acid Hydrolysis | Ethyl or Methyl | Aqueous HCl, Heat | Simple, common reagents. | Difficult product isolation due to water solubility. | nih.govsciforum.net |

| Non-Aqueous Cleavage | tert-Butyl | Titanium Tetrachloride (TiCl₄) | Avoids water, allows for direct isolation of HCl salt. | Requires specialized, moisture-sensitive reagent. | nih.govresearchgate.net |

| Hydrogenolysis | Benzyl | H₂, Palladium on Carbon (Pd/C) | Mild reaction conditions. | Requires specialized equipment for hydrogenation. | nih.gov |

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of advanced protocols that could be applied to the synthesis of this compound.

Solvent-Free Synthesis : To develop more environmentally friendly ("green") protocols, N-alkylation reactions can be performed under solvent-free conditions. ajgreenchem.com For instance, the reaction between imidazole and tert-butyl chloroacetate in the presence of a base has been successfully conducted by simply heating the neat mixture of reactants, eliminating the need for hazardous organic solvents. ajgreenchem.comajgreenchem.com This approach offers advantages such as high yields and simplified work-up procedures. ajgreenchem.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of substituted imidazoles. nih.govresearchgate.net Microwave-assisted, one-pot, multicomponent reactions have been developed for synthesizing complex imidazole derivatives, demonstrating the potential for this technology to accelerate the N-alkylation step. nih.gov

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of reduced waste, shorter reaction times, and simplified purification processes. While a direct one-pot synthesis for this compound from basic starting materials is not extensively documented, analogous multi-component reactions for substituted imidazoles suggest its feasibility. asianpubs.orgnih.gov

A plausible one-pot approach could involve the initial formation of a substituted imidazole ring followed by in-situ N-alkylation. For instance, the reaction of a dichlorinated diketone with an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) could form a tetrasubstituted dichloroimidazole. nih.gov However, for the specific target molecule, a more direct pathway would be the N-alkylation of the pre-formed 4,5-dichloro-1H-imidazole.

A one-pot N-alkylation and subsequent hydrolysis can be envisioned. This would typically involve the reaction of 4,5-dichloro-1H-imidazole with an ethyl or methyl haloacetate in the presence of a base, followed by the addition of an acid or base to hydrolyze the resulting ester to the carboxylic acid without isolating the intermediate.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | 4,5-dichloro-1H-imidazole, Ethyl chloroacetate | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ethyl (4,5-dichloro-1H-imidazol-1-yl)acetate | derpharmachemica.comnih.gov |

| 2 | Ethyl (4,5-dichloro-1H-imidazol-1-yl)acetate | Acid or Base (e.g., HCl or NaOH), Heat | This compound | derpharmachemica.com |

This interactive table outlines a potential two-step, one-pot synthesis.

Green Chemistry Approaches: Solvent-Free and Environmentally Conscious Methods

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its precursors, several green approaches can be considered.

Solvent-Free Synthesis: The N-alkylation of imidazoles can often be performed under solvent-free conditions, which eliminates the use of volatile and often toxic organic solvents. asianpubs.orggoogle.com This can be achieved by heating a mixture of 4,5-dichloro-1H-imidazole and an alkylating agent, such as ethyl chloroacetate, in the presence of a solid base like potassium carbonate. Microwave irradiation can further enhance the reaction rate under solvent-free conditions. jetir.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.comorientjchem.org The synthesis of substituted imidazoles has been shown to be significantly faster and higher yielding under microwave irradiation compared to conventional heating. jetir.org This technique could be applied to both the synthesis of the 4,5-dichloro-1H-imidazole precursor and its subsequent N-alkylation.

| Method | Reactants | Conditions | Advantages | Reference |

| Solvent-Free N-Alkylation | 4,5-dichloro-1H-imidazole, Ethyl chloroacetate, K₂CO₃ | Thermal heating or microwave irradiation | Reduced waste, faster reaction times | asianpubs.orggoogle.com |

| Microwave-Assisted Imidazole Synthesis | Benzil, Aldehyde, Amine, NH₄OAc | Microwave irradiation, solid support (e.g., silica (B1680970) gel) | High yields, short reaction times, environmentally friendly | jetir.org |

| Use of Greener Solvents | Imidazole, Alkylating agent | Ionic liquids, water | Reduced toxicity, potential for catalyst recycling | nih.gov |

This interactive table summarizes green chemistry approaches applicable to the synthesis.

Catalytic Systems in the Synthesis of this compound

The use of catalysts can significantly improve the efficiency and selectivity of the N-alkylation of imidazoles. While the direct N-alkylation with a haloacetic acid derivative is often base-mediated, catalytic systems can offer milder reaction conditions and improved yields.

Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, can be employed to facilitate the reaction between the imidazole salt and the alkylating agent in a biphasic system. This can be particularly useful when dealing with reactants of differing solubility.

Zeolite Catalysis: Zeolites, which are microporous aluminosilicate (B74896) minerals, can act as solid acid or base catalysts. They offer advantages such as reusability, high selectivity, and environmentally friendly nature. researchgate.netrsc.org The vapor-phase alkylation of imidazoles with alcohols over zeolites has been reported to be highly regioselective. rsc.org This approach could potentially be adapted for the alkylation of 4,5-dichloro-1H-imidazole.

| Catalyst Type | Example | Application | Potential Advantages | Reference |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | N-alkylation of imidazoles | Improved reaction rates in biphasic systems | N/A |

| Zeolite | Y-zeolites, Beta-zeolites | Regioselective N-alkylation with alcohols | High selectivity, catalyst reusability, green conditions | rsc.org |

| Basic Alumina | KOH/Al₂O₃ | N-alkylation with alkyl halides | Mild conditions, good yields, reusable support | ciac.jl.cn |

This interactive table details catalytic systems for the synthesis.

Purification and Isolation Methodologies in Synthetic Organic Chemistry

The purification and isolation of the final product, this compound, are crucial steps to obtain a compound of high purity. The acidic nature of the target molecule allows for specific purification strategies.

A common method for purifying carboxylic acids is through acid-base extraction. researchgate.net The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the deprotonated carboxylic acid salt, is then separated and acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Recrystallization is another effective purification technique. A suitable solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.

For more challenging separations, chromatographic techniques such as column chromatography can be employed. However, for carboxylic acids, this can sometimes be problematic due to their polarity and potential for tailing on silica gel.

Challenges and Future Directions in the Synthesis of Halogenated Imidazole-1-ylacetic Acids

The synthesis of halogenated imidazole-1-ylacetic acids, including this compound, presents several challenges that are areas of ongoing research.

Regioselectivity: A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is controlling the regioselectivity. otago.ac.nzbeilstein-journals.org For a 4,5-disubstituted imidazole, alkylation can occur at either the N-1 or N-3 position. In the case of 4,5-dichloro-1H-imidazole, the two nitrogen atoms are equivalent, so regioselectivity is not an issue. However, for other halogenated imidazoles, directing the alkylation to the desired nitrogen is a key consideration. otago.ac.nz

Harsh Reaction Conditions: Some traditional methods for the synthesis and N-alkylation of imidazoles require harsh conditions, such as high temperatures and strong bases, which can lead to side reactions and decomposition of starting materials or products. The development of milder and more efficient synthetic protocols is a continuing goal.

Future Directions: Future research in this area is likely to focus on the development of more sustainable and efficient synthetic methods. This includes the exploration of novel catalytic systems, such as enzymatic catalysis, for the regioselective N-alkylation of imidazoles. The use of flow chemistry for the continuous and scalable production of these compounds is another promising avenue. Furthermore, the design of one-pot, multi-component reactions that can construct the functionalized halogenated imidazole core in a single step from simple precursors would represent a significant advancement in the field.

Spectroscopic and Crystallographic Characterization of 4,5 Dichloro 1h Imidazol 1 Yl Acetic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the definitive mapping of the molecular skeleton.

While specific experimental ¹H NMR data for (4,5-Dichloro-1H-imidazol-1-yl)acetic acid is not widely published, its proton environments can be predicted based on the analysis of its structural analogs, such as imidazol-1-yl-acetic acid hydrochloride. nih.govresearchgate.net

The structure of this compound features two distinct proton environments:

The single proton on the imidazole (B134444) ring (at position C2).

The two protons of the methylene (B1212753) group (-CH₂-) in the acetic acid side chain.

For the analog, imidazol-1-yl-acetic acid hydrochloride, the ¹H NMR spectrum (recorded in D₂O) shows a singlet for the methylene protons (-CH₂-) at approximately 5.1 ppm. nih.gov The protons on the unsubstituted imidazole ring appear at 7.5 ppm and 8.7 ppm. nih.gov In the case of this compound, the protons at positions 4 and 5 are replaced by chlorine atoms. This leaves a single proton at the C2 position of the imidazole ring. The electron-withdrawing effect of the two chlorine atoms and the adjacent nitrogen atom is expected to deshield this proton significantly, likely causing its signal to appear at a higher chemical shift (downfield), possibly in the range of 7.5-8.5 ppm as a singlet.

The methylene protons of the acetic acid group (-CH₂-) are adjacent to the imidazole ring and the carboxylic acid group. Their signal is expected to be a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would likely be in the range of 4.8-5.2 ppm. The acidic proton (-COOH) is typically broad and may exchange with residual water in the solvent, often appearing over a wide chemical shift range or not being observed.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (acetic acid) | 4.8 - 5.2 | Singlet |

| -CH- (imidazole C2) | 7.5 - 8.5 | Singlet |

| -COOH | Variable, broad | Singlet |

Similar to ¹H NMR, the carbon skeleton of this compound can be understood by analyzing its structural components and comparing them to known analogs. nih.govresearchgate.net The molecule has five distinct carbon environments: the carboxylic acid carbon (-COOH), the methylene carbon (-CH₂-), and three carbons in the imidazole ring (C2, C4, and C5).

In the analog imidazol-1-yl-acetic acid hydrochloride, the ¹³C NMR spectrum shows the methylene carbon at 52.7 ppm and the carboxylic carbon at 172.8 ppm. nih.gov The carbons of the imidazole ring appear at 122.4 ppm, 125.9 ppm, and 138.8 ppm. nih.gov

For this compound, the chemical shifts can be predicted:

The carboxylic acid carbon (-COOH) is expected to have a chemical shift in the typical range for carboxylic acids, approximately 170-175 ppm.

The methylene carbon (-CH₂-) attached to the nitrogen of the imidazole ring would likely appear around 50-55 ppm.

The C2 carbon of the imidazole ring, situated between two nitrogen atoms, is expected to be found downfield, potentially in the 135-140 ppm range.

The C4 and C5 carbons are directly bonded to chlorine atoms. The strong electronegativity of chlorine will cause these carbons to be significantly deshielded, and their signals are expected in the 115-125 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (acetic acid) | 50 - 55 |

| C4 (imidazole) | 115 - 125 |

| C5 (imidazole) | 115 - 125 |

| C2 (imidazole) | 135 - 140 |

| -COOH | 170 - 175 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the carboxylic acid and the dichloro-substituted imidazole ring.

Based on data from analogs like imidazol-1-yl-acetic acid hydrochloride, the following characteristic absorption bands are expected nih.govresearchgate.net:

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected between 1700 and 1740 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid. For imidazol-1-yl-acetic acid hydrochloride, this peak appears at 1732 cm⁻¹. nih.gov

C-N and C=N Stretches (Imidazole Ring): The imidazole ring will exhibit several stretching vibrations in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-Cl Stretches: The vibrations corresponding to the carbon-chlorine bonds are expected to appear in the lower wavenumber region of the fingerprint, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1740 | Strong |

| Imidazole Ring | C=N/C=C Stretch | 1400 - 1600 | Medium |

| Dichloro-imidazole | C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₅H₄Cl₂N₂O₂, giving it a molecular weight of approximately 195.0 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194, corresponding to the monoisotopic mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl and one ³⁵Cl) will have an intensity of about 65% of the M⁺ peak (from two ³⁵Cl atoms), and the M+4 peak (from two ³⁷Cl atoms) will have an intensity of about 10%.

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which has a mass of 45 Da. libretexts.org This would result in a significant fragment ion at m/z 149. Another potential fragmentation is the cleavage of the entire acetic acid side chain, leading to a fragment corresponding to the 4,5-dichloroimidazole (B103490) cation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Notes |

| 194 | [M]⁺ | Molecular ion peak, expected to show a characteristic Cl₂ isotopic pattern. |

| 149 | [M - COOH]⁺ | Result of the loss of the carboxylic acid group. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the literature, the solid-state structure can be inferred from analyses of similar chlorinated imidazole derivatives. nih.goviosrjournals.org

In the solid state, molecules of this compound are expected to engage in significant intermolecular interactions, which dictate the crystal packing.

Hydrogen Bonding: The most prominent interaction would be strong hydrogen bonding between the carboxylic acid groups of adjacent molecules. Carboxylic acids typically form centrosymmetric dimers, where the hydroxyl group of one molecule hydrogen bonds to the carbonyl oxygen of the other, creating a characteristic eight-membered ring motif.

Hydrogen Bonding Networks and Supramolecular Architectures

A detailed description of the hydrogen bonding networks and supramolecular architectures of this compound and its analogs cannot be generated due to the absence of published crystal structure data. The determination of hydrogen bond donors and acceptors, the geometry of these interactions (bond lengths and angles), and the resulting packing motifs are all dependent on X-ray crystallographic analysis.

Conformational Analysis of the Acetic Acid Side Chain and Imidazole Ring System

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. Writing such an article would require fabricating data, which falls outside the scope of providing factual and accurate information.

While computational studies have been performed on various other imidazole derivatives, the user's strict instruction to focus solely on this compound prevents the inclusion of generalized information from related compounds.

Computational and Theoretical Investigations of 4,5 Dichloro 1h Imidazol 1 Yl Acetic Acid

In Silico Predictions for Molecular Interactions

Ligand-Target Binding Affinity Predictions

Ligand-target binding affinity prediction is a cornerstone of computational drug design, aiming to forecast the strength of the interaction between a small molecule (ligand) and a biological target, typically a protein or nucleic acid. This is often achieved through molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target and estimate the binding energy.

For a compound like (4,5-dichloro-1H-imidazol-1-yl)acetic acid, chlorinated imidazoles are recognized for their potential to inhibit bacterial enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH). vulcanchem.com Molecular docking studies would be instrumental in exploring this potential. In such a study, the three-dimensional structure of this compound would be computationally placed into the active site of a target enzyme. The software would then calculate the binding energy, which is an estimation of the binding affinity. A lower binding energy generally indicates a more stable and potent interaction.

Table 1: Illustrative Ligand-Target Binding Affinity Predictions for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues (Hypothetical) |

| Dihydroorotate Dehydrogenase (DHODH) | -8.5 | 150 | Arg136, Tyr528 |

| Histidine Kinase | -7.2 | 800 | His254, Asp345 |

| DNA Gyrase | -6.8 | 1200 | Asp73, Gly77 |

This table is for illustrative purposes only and does not represent actual experimental or published data.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. Cheminformatics plays a vital role in this by providing the tools to calculate, analyze, and model the chemical information.

While no specific QSAR models for this compound were found, studies on related compounds, such as 4,5-dichloroimidazolyl-1,4-dihydropyridine derivatives, have successfully employed QSAR to analyze their calcium channel antagonist activity. researchgate.net This demonstrates the applicability of the methodology to the 4,5-dichloroimidazole (B103490) scaffold.

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized into:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area).

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges). researchgate.net

For this compound, a variety of these descriptors would be calculated to build a QSAR model. A hypothetical selection of such descriptors is shown in the table below.

Table 2: Illustrative Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

| 1D | Molecular Weight | 195.01 g/mol |

| 2D | Topological Polar Surface Area (TPSA) | 61.5 Ų |

| 3D | Molecular Volume | 145.3 ų |

| Quantum Chemical | HOMO Energy | -7.2 eV |

| Quantum Chemical | LUMO Energy | -1.5 eV |

| Physicochemical | LogP (octanol-water partition coefficient) | 1.2 |

This table contains both actual calculated values for some descriptors and hypothetical values for others for illustrative purposes.

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a predictive model can be developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.net The goal is to create an equation that can predict the activity of new, untested compounds based solely on their calculated descriptors.

For instance, a hypothetical QSAR model for the antibacterial activity of a series of imidazole (B134444) derivatives might look like the following equation:

pMIC = 0.5 * LogP - 0.2 * TPSA + 0.8 * HOMO + 3.5

Where pMIC is the negative logarithm of the minimum inhibitory concentration. Such a model, once validated, could be used to predict the antibacterial activity of this compound and guide the synthesis of more potent analogues. The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

Table 3: Illustrative Predictive QSAR Model for Antibacterial Activity

| Compound Series | Equation | R² | Q² |

| Imidazole Derivatives | pMIC = 0.5 * LogP - 0.2 * TPSA + 0.8 * HOMO + 3.5 | 0.85 | 0.75 |

This table is for illustrative purposes only and does not represent an actual published QSAR model.

Derivatization and Structure Activity Relationship Sar Studies of 4,5 Dichloro 1h Imidazol 1 Yl Acetic Acid Analogues

Synthesis of Novel (4,5-Dichloro-1H-imidazol-1-yl)acetic acid Derivatives

The synthesis of new analogues is crucial for probing the chemical space around the parent molecule. Standard and innovative organic chemistry methodologies have been employed to create libraries of related compounds.

Amide and Ester Derivatives of the Acetic Acid Moiety

The carboxylic acid group of this compound is a prime site for modification to influence properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Esterification: The synthesis of ester derivatives can be achieved through standard acid-catalyzed esterification (e.g., Fischer esterification) with various alcohols or by reacting the parent acid with alkyl halides in the presence of a base. A more convenient approach for preparing specific esters, such as tert-butyl esters, involves the N-alkylation of the 4,5-dichloroimidazole (B103490) ring with a corresponding chloroacetate (B1199739) ester, like tert-butyl chloroacetate. nih.govresearchgate.netnih.gov This method directly yields the esterified product, which can subsequently be hydrolyzed to the parent acid if needed. beilstein-journals.org

Amidation: Amide derivatives are commonly synthesized by first activating the carboxylic acid group, followed by reaction with a primary or secondary amine. Activation can be accomplished by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine to form the amide bond. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine, often under milder conditions. nih.gov

The table below summarizes common synthetic routes for these derivatives.

| Derivative Type | General Reaction | Reagents & Conditions |

| Esters | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), heat |

| N-Alkylation | 4,5-dichloroimidazole + Alkyl chloroacetate, base | |

| Amides | Acid Chloride + Amine | 1. SOCl₂ or (COCl)₂ 2. Desired amine |

| Direct Coupling | Carboxylic Acid + Amine + Coupling Agent (e.g., EDCI, DCC) |

Hybrid Molecules Incorporating Other Heterocyclic Scaffolds (e.g., Tetrazoles, Schiff Bases)

To explore new binding modes and biological activities, the this compound scaffold has been combined with other heterocyclic moieties to create hybrid molecules.

Schiff Bases and Tetrazoles: One documented synthetic pathway begins with 4,5-dichloroimidazole, which is first coupled with 4-aminoacetophenone to form an azo-linked intermediate. researchgate.netresearchgate.net This intermediate is then reacted with various aromatic amines in the presence of a catalytic amount of glacial acetic acid to yield a series of Schiff bases (imines). researchgate.net Subsequently, these Schiff bases can undergo a [2+3] cycloaddition reaction with sodium azide (B81097) in a solvent like 1,4-dioxane (B91453) to form the corresponding tetrazole derivatives. researchgate.netresearchgate.net This multi-step synthesis allows for the incorporation of a wide variety of substituents on the terminal aromatic ring, providing a diverse set of hybrid compounds for biological screening. researchgate.net

The general synthetic scheme is outlined below:

Azo Intermediate Formation: 4,5-dichloroimidazole is reacted with 4-aminoacetophenone. researchgate.netresearchgate.net

Schiff Base Synthesis: The azo intermediate is condensed with various substituted amines. researchgate.netresearchgate.net

Tetrazole Formation: The Schiff base products are treated with sodium azide. researchgate.netresearchgate.net

Functionalization at the Imidazole (B134444) Ring (e.g., C-2 Substitutions)

Direct modification of the dichloroimidazole ring offers another avenue for derivatization. While the C-4 and C-5 positions are occupied by chlorine atoms, the C-2 position is a common site for functionalization.

A convenient method for introducing substituents at the C-2 position involves the use of imidazole N-oxides as precursors. researchgate.net The N-oxide can be activated through O-acylation with tosyl halides (e.g., tosyl chloride). This activation facilitates a subsequent nucleophilic cine-substitution, where a halogen anion attacks the C-2 position, leading to the formation of a 2-halo-imidazole derivative. researchgate.net This approach significantly expands the range of accessible C-2 functionalized compounds. Although most N-heterocyclic carbenes (NHCs) derived from imidazoles feature unsubstituted C-4 and C-5 positions, methods for functionalizing these sites have also been developed, highlighting the influence of ring substituents on the electronic properties of the molecule. nih.gov

Investigating Structure-Activity Relationships within the Dichloroimidazole-Acetic Acid Scaffold

SAR studies are essential for understanding how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds.

Impact of Halogenation Pattern on Biological Activity

Halogen atoms play a critical role in modulating a molecule's physicochemical properties and its interaction with biological targets. The number, type (F, Cl, Br, I), and position of halogens on the imidazole or associated aromatic rings can profoundly affect activity.

In SAR studies of various bioactive molecules, the halogenation pattern is a key determinant of potency. For instance, in a series of benzenesulfonamide (B165840) analogues, substitutions at specific positions of a benzene (B151609) ring with chlorine were associated with higher transcriptional activity for their target. nih.gov Halogenation influences several key parameters:

Lipophilicity: Increasing halogen size and number generally increases lipophilicity, which can affect cell membrane permeability and binding to hydrophobic pockets in target proteins.

Electronic Effects: Halogens are electron-withdrawing groups that can alter the pKa of the imidazole ring and the acidity of the acetic acid proton, influencing ionization state and potential ionic interactions.

Steric Profile: The size of the halogen atom can dictate how a molecule fits into a binding site. Larger halogens like bromine and iodine can provide favorable steric bulk or, conversely, cause steric hindrance.

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a receptor binding site, which can be a critical component of molecular recognition.

While specific SAR data for the this compound scaffold is limited in the provided context, general principles suggest that modifying the dichloro pattern—for example, by replacing chlorine with bromine or fluorine, or by altering the substitution positions—would be expected to have a significant impact on biological activity.

Role of the Acetic Acid Chain in Molecular Recognition

The acetic acid moiety is a crucial pharmacophoric feature, often essential for a molecule's interaction with its biological target.

Studies on related imidazole-derived acetic acids have shown that the carboxylic acid group is frequently critical for activity. nih.govresearchgate.net This functional group, being ionized at physiological pH, can engage in strong ionic interactions (salt bridges) with positively charged amino acid residues (e.g., lysine, arginine) in a protein's active site. It can also act as a hydrogen bond donor and acceptor. The length and flexibility of the linker between the imidazole ring and the carboxylate group are also important. The two-carbon chain of the acetic acid moiety provides a specific spatial arrangement that may be optimal for bridging two key interaction points within a receptor. researchgate.net Modifications such as chain elongation or the introduction of rigidity can help to probe the dimensions of the binding pocket. researchgate.net The replacement of the carboxylic acid with bioisosteres, such as amides or tetrazoles, is a common strategy in medicinal chemistry to modulate acidity, improve metabolic stability, and explore alternative hydrogen bonding patterns. nih.govresearchgate.net

Biomedical Research Applications and Mechanistic Studies of 4,5 Dichloro 1h Imidazol 1 Yl Acetic Acid and Its Derivatives

Role as an Intermediate in Medicinal Chemistry Synthesis

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid serves as a crucial starting material and building block in the synthesis of various pharmaceutical compounds, leveraging the reactive sites on the imidazole (B134444) ring and the acetic acid side chain for further chemical modifications.

Precursor for Bisphosphonate Derivatives (e.g., Zoledronic Acid Analogs)

While imidazol-1-yl-acetic acid is a well-established key intermediate in the synthesis of the potent bisphosphonate drug Zoledronic Acid researchgate.netnih.govsciforum.net, the chlorinated analog, this compound, offers a pathway to novel analogs of this important class of drugs. Bisphosphonates are widely used in the treatment of bone-related disorders. The synthesis of Zoledronic Acid from imidazol-1-yl-acetic acid involves a reaction with phosphorous acid and phosphorus oxychloride nih.gov. By substituting this compound in similar synthetic routes, researchers can create analogs of Zoledronic Acid with modified properties. The introduction of chlorine atoms on the imidazole ring can influence the compound's lipophilicity, electronic distribution, and steric profile, potentially altering its pharmacokinetic and pharmacodynamic properties. This allows for the exploration of new bisphosphonate derivatives with potentially enhanced efficacy or different biological activity profiles. The synthesis of an analog of the bisphosphonate drug Ibandronate highlights the modular nature of bisphosphonate synthesis, where different side chains can be incorporated to create novel derivatives rsc.org.

Building Block for Novel Pharmaceutical Scaffolds

The structural framework of this compound makes it an attractive building block for the creation of diverse pharmaceutical scaffolds. The imidazole ring is a common feature in many biologically active molecules. The dichloro-substitution on this ring provides a unique starting point for further chemical elaboration. For instance, the imidazole-4,5-dicarboxylic acid scaffold, a related structure, can be derivatized to create libraries of compounds for biological screening nih.gov. Similarly, this compound can be utilized in the synthesis of various heterocyclic systems. The acetic acid side chain allows for the formation of amides, esters, and other functional groups, enabling the connection of the dichloro-imidazole core to other molecular fragments to build complex and novel drug candidates. Research into the synthesis of new imidazole derivatives has demonstrated the potential to generate compounds with a wide range of biological activities, including antimicrobial properties academiaone.orgscirp.orgnih.gov. The synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showcases how chlorinated aromatic scaffolds can be used to develop novel antimicrobial and anticancer agents mdpi.com.

In Vitro Studies of Biological Activities

Derivatives of this compound have been investigated for their biological effects in laboratory settings, with a particular focus on their potential as antimicrobial agents.

Antimicrobial Research: Investigations into Antibacterial Mechanisms

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents with novel mechanisms of action. Imidazole-containing compounds have a long history in antimicrobial drug discovery, and derivatives of this compound have shown promise in this area. Studies have explored the antibacterial activity of these compounds against a range of pathogens. For example, novel imidazole derivatives have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria, with some compounds showing significant activity academiaone.orgscirp.org. The data from these studies provide insights into the structure-activity relationships of these molecules, guiding the design of more potent antibacterial agents.

Below is a table summarizing the antibacterial activity of selected imidazole derivatives from a representative study.

| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| IMA-1 | Chromobacterium violaceum | 62.5 |

| IMA-2 | Chromobacterium violaceum | 125 |

| IMA-3 | Chromobacterium violaceum | 125 |

| IMA-4 | Chromobacterium violaceum | 250 |

| IMA-5 | Chromobacterium violaceum | 250 |

| Data derived from a study on the antimicrobial activity of novel imidazole derivatives. The specific structures of IMA-1 through IMA-5 are proprietary to the study from which this data is representative. nih.gov |

One of the proposed mechanisms for the antibacterial action of certain imidazole derivatives is the inhibition of bacterial DNA replication. This essential cellular process is a validated target for antibiotics. While specific studies on the direct inhibition of DNA replication by this compound derivatives are emerging, the broader class of imidazole-containing compounds has been shown to interfere with this pathway eurekaselect.com. Bacterial DNA replication involves a complex machinery of enzymes, and inhibitors can target various components of this system nih.govmdpi.commdpi.com. The structural features of these dichloro-imidazole derivatives may allow them to interact with key enzymes involved in DNA synthesis, leading to a halt in bacterial growth and proliferation. Further research is needed to identify the specific molecular targets within the DNA replication pathway that are affected by these compounds.

Another key mechanism through which antibacterial agents can exert their effects is by compromising the integrity of the bacterial cell wall or cell membrane. The bacterial cell envelope is crucial for survival, providing structural support and protection from the environment. Several studies have suggested that imidazole derivatives can disrupt these protective barriers researchgate.netnih.govfrontiersin.org. The lipophilic nature of the dichloro-substituted imidazole ring may facilitate its insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately cell death. This disruption of membrane integrity can also potentiate the activity of other antibiotics by allowing them to more easily penetrate the bacterial cell. Mechanistic studies, such as monitoring the leakage of intracellular components, can provide direct evidence for membrane disruption by these compounds researchgate.net.

Antifungal Research: Mechanistic Insights

Derivatives of this compound are investigated for their antifungal properties, with research suggesting mechanisms that align with the broader class of azole antifungals. The primary mode of action for many imidazole-based antifungal agents is the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The key enzyme in the ergosterol biosynthesis pathway targeted by azole antifungals is lanosterol (B1674476) 14-α-demethylase, a cytochrome P450 enzyme. nih.gov Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which ultimately compromises the fungal cell membrane, leading to the cessation of growth and replication. nih.govnih.gov While specific studies on this compound are limited, the imidazole moiety is a well-established pharmacophore for cytochrome P450 enzyme inhibition. nih.gov Some novel imidazole derivatives have been shown to not act on ergosterol synthesis, suggesting alternative mechanisms such as the generation of reactive oxygen species (ROS). mdpi.com Additionally, research into other heterocyclic compounds has identified the potential for inhibiting fungal cell wall synthesis, a target distinct from the cell membrane. nih.govfrontiersin.orgnih.govresearchgate.net

Anticancer Research: In Vitro Cell Proliferation Inhibition and Apoptosis Induction

Derivatives of this compound have been a subject of interest in anticancer research, with studies demonstrating their potential to inhibit the proliferation of cancer cells and induce apoptosis.

Notably, a class of silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole has been evaluated for anticancer activity against several human cancer cell lines. These silver complexes demonstrated significant efficacy in inhibiting the growth of ovarian (OVCAR-3) and breast (MB157) cancer cell lines, while showing minimal effect on cervical cancer (HeLa) cells. nih.gov The imidazolium (B1220033) salt precursors, on the other hand, did not exhibit activity against these cancer cell lines, highlighting the role of the silver component in this context. nih.gov

Table 1: In Vitro Anticancer Activity of Silver (I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-imidazole

| Compound | OVCAR-3 IC₅₀ (μM) | MB157 IC₅₀ (μM) | HeLa IC₅₀ (μM) |

|---|---|---|---|

| Complex 1 | 23.4 ± 1.2 | 10.4 ± 0.9 | > 50 |

| Complex 2 | 26.3 ± 1.5 | 9.6 ± 0.8 | > 50 |

| Complex 3 | 21.8 ± 1.1 | 11.2 ± 1.0 | > 50 |

| Cisplatin | 18.5 ± 1.0 | 24.7 ± 1.3 | 15.6 ± 0.9 |

Data sourced from a study on Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Imidazole derivatives, as a class of compounds, have been shown to induce apoptosis in various cancer cell lines. rsc.org This process is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation. The ability of these compounds to trigger apoptosis underscores their therapeutic potential in oncology.

The anticancer effects of imidazole derivatives are often linked to their ability to modulate specific signaling pathways that regulate cell survival and apoptosis. One of the critical pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently overactivated in cancer and plays a central role in promoting cell proliferation and inhibiting apoptosis. nih.gov

Research on certain trisubstituted-imidazoles has shown that they can induce apoptosis in breast cancer cells by downregulating the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, such as Akt, PDK, and mTOR. nih.gov The inhibition of this pathway can lead to a cascade of downstream effects, including the decreased expression of proteins that promote cell cycle progression and survival, such as cyclin D1 and survivin. nih.gov

Furthermore, the regulation of the Bcl-2 family of proteins is a crucial aspect of the apoptotic process. researchgate.netnih.govwikipedia.orgnih.gov This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. Some imidazole derivatives have been found to shift this balance in favor of apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins. nih.gov This alteration in the Bcl-2 protein landscape leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptosis. researchgate.netnih.govmdpi.com

The identification of specific molecular targets is crucial for understanding the mechanism of action of anticancer compounds and for the development of targeted therapies. For imidazole derivatives, a key area of investigation has been their interaction with signaling proteins that are dysregulated in cancer.

In silico target prediction models have suggested that certain imidazole compounds may target RAC-beta serine/threonine-protein kinase, a component of the Akt pathway. nih.gov This prediction is supported by experimental evidence showing that these compounds can downregulate the phosphorylation of Akt and other downstream effectors in the PI3K/Akt/mTOR pathway in breast cancer cell lines. nih.gov Molecular docking studies have further indicated that these imidazole derivatives can bind to the kinase domain of Akt2, providing a structural basis for their inhibitory activity. nih.gov

The validation of these targets in cancer cell lines involves demonstrating that the inhibition of the proposed target by the compound leads to the observed anticancer effects, such as decreased cell proliferation and induction of apoptosis. This is often achieved through a combination of techniques, including western blotting to assess the phosphorylation status of target proteins, and cell-based assays to measure the biological consequences of target inhibition.

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of this compound are also of interest for their potential to inhibit specific enzymes involved in various physiological and pathological processes.

Histamine (B1213489) is a biogenic amine with diverse physiological roles, and its metabolism is tightly regulated by enzymes such as histamine N-methyltransferase (HMT) and diamine oxidase (DAO). nih.govmdpi.comresearchgate.nethistaminosis.com.ar The inhibition of these enzymes can lead to altered histamine levels, which has therapeutic implications.

Imidazoleacetic acid is a known metabolite of histamine, and its formation can be influenced by the activity of HMT. nih.gov Studies have shown that inhibition of HMT can promote the oxidation of histamine, leading to an increase in the levels of imidazoleacetic acid in the brain. nih.gov This suggests a potential interplay between imidazoleacetic acid derivatives and the histamine metabolic pathway, although direct inhibitory effects of this compound on HMT or DAO have not been extensively characterized. Metronidazole, another imidazole-containing compound, has been shown to be a non-competitive inhibitor of intestinal diamine oxidases. nih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The isoforms CA-IX and CA-XII are overexpressed in many types of tumors and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development. nih.govnih.govnih.govplos.orgnih.gov

While direct studies on the inhibition of carbonic anhydrases by this compound are not widely available, the broader class of carboxylate inhibitors has been investigated. For instance, a series of 2,4-dioxothiazolidinyl acetic acids showed selective, submicromolar inhibition of hCA XII. nih.gov These compounds were largely ineffective against hCA I and II and showed weaker inhibition of hCA IX. nih.gov This highlights the potential for designing isoform-selective inhibitors based on a carboxylate scaffold. The development of selective inhibitors for CA-IX and CA-XII is an active area of research, with various sulfonamide and coumarin (B35378) derivatives showing promise. nih.govplos.orgnih.gov

The searches for a direct link between "this compound" and the topics outlined in the user's request, including its role as an inhibitor of LDHA, cell-based assays for its efficacy and selectivity, biochemical assays for its enzyme kinetics, and its effects on gene expression and proteomics, did not yield any relevant scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the currently available public data. The compound does not appear to be a subject of published research in the specified biomedical context.

Applications in Materials Science and Other Advanced Fields

Development as Corrosion Inhibitors for Metallic Surfaces

Imidazole (B134444) and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic and neutral environments. bohrium.compeacta.orgmdpi.com The efficacy of these compounds stems from the presence of the imidazole ring, which contains nitrogen atoms with lone pairs of electrons and a π-electron system that can interact with metal surfaces. peacta.orgicrc.ac.ir

The primary mechanism of corrosion inhibition by imidazole derivatives is the adsorption of the molecules onto the metallic surface, forming a protective film that isolates the metal from the corrosive environment. bohrium.com This adsorption can occur through several modes of interaction:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (nitrogen) of the imidazole ring and the vacant d-orbitals of the metal atoms. bohrium.com

π-electron interaction: The aromatic imidazole ring can interact with the metal surface through its π-electrons.

The adsorption of imidazole derivatives on steel surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. bohrium.commdpi.com The Gibbs free energy of adsorption (ΔG°ads) values for imidazole derivatives are typically in a range that indicates a combination of both physisorption and chemisorption. mdpi.com For instance, studies on some imidazole-based ionic liquids have reported ΔG°ads values around -34 to -35 kJ/mol, suggesting a spontaneous adsorption process that involves both physical and chemical interactions. mdpi.comresearchgate.net

The orientation of the adsorbed molecules on the metal surface also plays a crucial role in the inhibition efficiency. It has been suggested that imidazole can adsorb in a flat orientation (pyrrole-type interaction) or a perpendicular orientation (pyridine-type interaction), with the former providing better surface coverage and higher inhibition efficiency. nih.govresearchgate.net

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely used to evaluate the performance of corrosion inhibitors. Studies on various imidazole derivatives have consistently shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.compeacta.org

Potentiodynamic polarization studies on mild steel in acidic solutions with imidazole derivatives have demonstrated a significant decrease in the corrosion current density (icorr) upon the addition of the inhibitor. peacta.org The inhibition efficiency (IE%) typically increases with the concentration of the inhibitor, with some derivatives reaching efficiencies as high as 98.9% at a concentration of 10-3 M. bohrium.com

EIS measurements further confirm the protective nature of the adsorbed inhibitor film. The Nyquist plots for inhibited systems typically show an increase in the diameter of the semicircle, indicating an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). This is attributed to the formation of a protective layer at the metal/solution interface.

Table 1: Electrochemical Data for Imidazole Derivatives as Corrosion Inhibitors for Mild Steel

| Inhibitor | Concentration (M) | Inhibition Efficiency (IE%) | Reference |

| IM-OH | 10-3 | 97.7 | bohrium.com |

| IM-OCH3 | 10-3 | 98.9 | bohrium.com |

| IM-H | 10-3 | 88.9 | bohrium.com |

| IM-Cl | 10-3 | 96 | nih.gov |

| IM-CH3 | 10-3 | 91 | nih.gov |

This data is based on studies of various substituted imidazole derivatives and is presented to illustrate the general performance of this class of compounds.

Integration into Functional Materials

The rigid structure of the imidazole ring and the presence of functional groups make (4,5-Dichloro-1H-imidazol-1-yl)acetic acid a promising building block for the synthesis of various functional materials.

Imidazole derivatives are widely used as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.commdpi.com The nitrogen atoms of the imidazole ring can coordinate with various metal ions (e.g., Cu(II), Co(II), Zn(II), Cd(II)) to form extended one-, two-, or three-dimensional structures. nih.govmdpi.com The resulting coordination polymers can exhibit interesting properties such as luminescence, magnetism, and catalytic activity. nih.govmdpi.com The acetic acid group in this compound can also participate in coordination with metal centers or act as a site for further functionalization.

Furthermore, imidazole-containing monomers can be polymerized to produce functional polymers with applications in various fields, including as enzyme mimics and for the functionalization of nanomaterials. benicewiczgroup.comacs.org The presence of the imidazole units can impart specific chemical and physical properties to the polymer backbone.

Imidazole derivatives are known to be key components in the synthesis of various organic dyes and fluorescent materials. uokerbala.edu.iqrsc.org The imidazole ring can act as a π-conjugated bridge or as an electron donor/acceptor unit in donor-π-acceptor (D-π-A) type chromophores. uokerbala.edu.iq These materials can exhibit interesting photophysical properties, including high quantum yields and large Stokes shifts. researchgate.net

The optical properties of imidazole-based fluorophores can often be tuned by modifying the substituents on the imidazole ring or by changing the solvent polarity. rsc.orgnih.gov For instance, some imidazole derivatives have been shown to exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state. rsc.org Additionally, imidazole derivatives have been investigated for their second-order nonlinear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.net The synthesis of dyes containing dichloro-s-triazinyl groups is also a well-established field, suggesting that the dichloro-imidazole moiety could be incorporated into similar dye structures. mjbas.com

Analytical Methodologies for 4,5 Dichloro 1h Imidazol 1 Yl Acetic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the separation and analysis of (4,5-Dichloro-1H-imidazol-1-yl)acetic acid, allowing for the effective separation of the main compound from impurities and by-products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for determining the purity and quantifying this compound. A reverse-phase HPLC method is typically the most suitable approach for this compound.

Method Parameters: A typical HPLC method would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The acidic nature of the mobile phase helps to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. Detection is commonly performed using a UV detector, as the imidazole (B134444) ring exhibits significant UV absorbance. For structurally similar compounds like 4-chloro-5-p-tolylimidazole-2-carboxylic acid, a detection wavelength of 280 nm has been utilized.

Data Interpretation: The retention time of the peak corresponding to this compound is used for its identification, while the peak area is proportional to its concentration. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | Approximately 4-6 minutes |

Gas Chromatography (GC) if applicable for volatile derivatives

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is not feasible. However, GC analysis can be performed on volatile derivatives of the compound.

Derivatization: The carboxylic acid group can be converted into a more volatile ester, for instance, a methyl or ethyl ester, through a process called derivatization. This chemical modification increases the compound's volatility, making it suitable for GC analysis.

GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) can then be used to separate the derivatized compound from other volatile components in the sample. The mass spectrometer provides detailed structural information, confirming the identity of the derivative. While a powerful technique, the additional derivatization step makes GC a more complex and less direct method than HPLC for this particular compound.

Spectrophotometric Methods for Concentration Determination

UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in a solution, provided it is the only absorbing species at the chosen wavelength.

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The first step is to determine the wavelength of maximum absorbance (λmax) of the compound by scanning a dilute solution over a range of UV-visible wavelengths. The imidazole ring generally shows strong absorbance in the UV region.

Calibration and Measurement: A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations at the predetermined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 2: Example of a Calibration Curve for Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

Quality Control and Analytical Standards in Research Synthesis

In the synthesis of this compound for research purposes, stringent quality control is essential to ensure the reliability and reproducibility of experimental results. This involves the use of well-characterized analytical standards and the validation of the analytical methods employed.

Analytical Standards: A highly purified and well-characterized reference standard of this compound is required for accurate quantification and identification. This standard is used to prepare calibration curves for HPLC and spectrophotometric analyses and to determine the relative retention time in chromatography.

Method Validation: The chosen analytical methods must be validated to ensure they are fit for their intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By implementing these analytical methodologies and quality control measures, the identity, purity, and concentration of this compound can be confidently determined in a research and synthesis setting.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements on (4,5-Dichloro-1H-imidazol-1-yl)acetic acid

Direct research on this compound has primarily centered on its role as a chemical intermediate. A key advancement in the synthesis of related compounds is the development of efficient, high-yield methods for producing imidazol-1-yl-acetic acid hydrochloride, a crucial precursor for the third-generation bisphosphonate drug, Zoledronic acid. nih.govajgreenchem.comnih.gov These synthetic routes often involve the N-alkylation of an imidazole (B134444) ring followed by hydrolysis. nih.govajgreenchem.com

For this compound itself, a common synthetic pathway involves the hydrolysis of its precursor, ethyl (4,5-dichloro-1H-imidazol-1-yl)acetate, under acidic or basic conditions. While this compound is not as widely studied as its non-halogenated counterparts, its importance lies in its potential as a scaffold for creating novel molecules with modulated biological and chemical properties due to the presence of the chloro groups. Derivatives of chlorinated imidazoles have shown preliminary but notable activity against bacteria such as Staphylococcus aureus.

| Compound/Scaffold | Key Research Advancements | Potential Applications |

| Imidazol-1-yl-acetic acid | Development of efficient, solvent-free, and practical synthetic routes for its hydrochloride salt. nih.govajgreenchem.com | Key precursor in the industrial synthesis of Zoledronic acid, used for treating osteoporosis and cancer-related bone issues. nih.govajgreenchem.com |

| This compound | Serves as a versatile chemical building block. | Foundation for developing novel antimicrobial agents and functional materials. |

| General Imidazole Derivatives | Identification of a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. jchemrev.comijrar.org | Drug discovery, development of corrosion inhibitors, creation of high-energy materials. jchemrev.combohrium.comnih.gov |

Emerging Research Avenues for Halogenated Imidazole-1-ylacetic Acid Derivatives

The introduction of halogen atoms onto the imidazole ring significantly alters the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, opening up new frontiers in research.

Enhanced Pharmacological Activity: Halogenation is a well-established strategy in medicinal chemistry to enhance the potency of drug candidates. Research into halogenated imidazoles has demonstrated their potential as antimicrobial and antifungal agents. researchgate.netclinmedkaz.org Future work will likely focus on synthesizing a library of halogenated imidazole-1-ylacetic acid derivatives to screen for a broader range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. jchemrev.com